molecular formula C12H10N6O5 B13787954 2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol CAS No. 6364-36-9

2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol

Cat. No.: B13787954
CAS No.: 6364-36-9
M. Wt: 318.25 g/mol
InChI Key: KGFWCOLRCHLEOH-UHFFFAOYSA-N
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Description

2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol is an organic compound known for its vibrant color and complex structure. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is often used in dyeing processes due to its intense coloration properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-diaminophenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4,6-dinitrophenol under alkaline conditions to form the desired azo compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol involves its interaction with molecular targets through the azo bond. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of high stability, intense coloration, and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

6364-36-9

Molecular Formula

C12H10N6O5

Molecular Weight

318.25 g/mol

IUPAC Name

2-[(2,4-diaminophenyl)diazenyl]-4,6-dinitrophenol

InChI

InChI=1S/C12H10N6O5/c13-6-1-2-9(8(14)3-6)15-16-10-4-7(17(20)21)5-11(12(10)19)18(22)23/h1-5,19H,13-14H2

InChI Key

KGFWCOLRCHLEOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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